4,6-dimethylpyrimidine-2-thiol
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Overview
Description
4,6-Dimethylpyrimidine-2-thiol is a heterocyclic organic compound with the molecular formula C6H8N2S. It is characterized by a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a thiol group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethylpyrimidine-2-thiol typically involves the reaction of 4,6-dimethylpyrimidine with thiolating agents. One common method includes the use of hydrogen sulfide in the presence of a base, such as sodium hydroxide, to introduce the thiol group at the 2-position of the pyrimidine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylpyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Substitution: Various S-substituted derivatives, including alkyl and acyl derivatives.
Scientific Research Applications
4,6-Dimethylpyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-dimethylpyrimidine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, influencing their function. This interaction is crucial in its role as a potential antidote to cadmium toxicity, where it binds to cadmium ions, reducing their toxicity .
Comparison with Similar Compounds
- 4,6-Dimethyl-2-pyrimidinethiol
- 4,6-Dimethyl-2-mercaptopyrimidine
- 4,6-Dimethyl-2-thiopyrimidine
Comparison: 4,6-Dimethylpyrimidine-2-thiol is unique due to its specific substitution pattern and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Properties
IUPAC Name |
4,6-dimethylpyrimidine-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFAYWADRVMWFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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